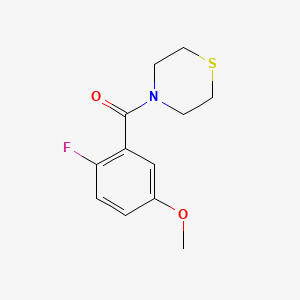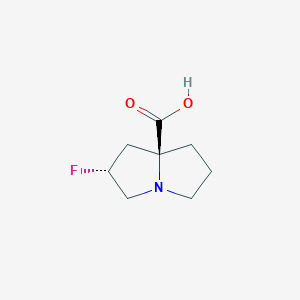
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is a complex organic compound that features a tert-butyl ester group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chiral amino acid derivative. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl ester is formed using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, revealing the free amine for further reactions. The tert-butyl ester provides stability and can be hydrolyzed under acidic conditions to yield the carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpent-4-enoate: Similar structure but with a benzyloxycarbonyl protecting group.
Tert-butyl (2S,3S)-2-(methoxycarbonylamino)-3-methylpent-4-enoate: Features a methoxycarbonyl group instead of the Fmoc group.
Uniqueness
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is unique due to the presence of the Fmoc group, which offers specific advantages in peptide synthesis, such as ease of removal and stability under various reaction conditions .
Propiedades
Fórmula molecular |
C25H29NO4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-16(2)22(23(27)30-25(3,4)5)26-24(28)29-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h6-14,16,21-22H,1,15H2,2-5H3,(H,26,28)/t16-,22-/m0/s1 |
Clave InChI |
SEGRRYWWGFEJGC-AOMKIAJQSA-N |
SMILES isomérico |
C[C@@H](C=C)[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C=C)C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)



![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)

![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
